6,7-Dioxabicyclo[3.2.2]nonane

Catalog No.
S15357525
CAS No.
283-35-2
M.F
C7H12O2
M. Wt
128.17 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
6,7-Dioxabicyclo[3.2.2]nonane

CAS Number

283-35-2

Product Name

6,7-Dioxabicyclo[3.2.2]nonane

IUPAC Name

6,7-dioxabicyclo[3.2.2]nonane

Molecular Formula

C7H12O2

Molecular Weight

128.17 g/mol

InChI

InChI=1S/C7H12O2/c1-2-6-4-5-7(3-1)9-8-6/h6-7H,1-5H2

InChI Key

XXNKHBFCIGOWEC-UHFFFAOYSA-N

Canonical SMILES

C1CC2CCC(C1)OO2

6,7-Dioxabicyclo[3.2.2]nonane is a bicyclic compound characterized by its unique structure, which consists of a bicyclo[3.2.2] framework with two oxygen atoms incorporated into the ring system. Its molecular formula is C7H12O2C_7H_{12}O_2, and it has a molecular weight of approximately 128.17 g/mol . This compound is notable for its potential applications in organic synthesis and medicinal chemistry due to its distinctive structural features that influence its reactivity and interactions.

, primarily due to the presence of the dioxabicyclic structure. Key types of reactions include:

  • Diels-Alder Reactions: This compound can act as a dienophile, engaging in Diels-Alder reactions with suitable diene partners to form cycloadducts.
  • Oxidation and Reduction: The compound can undergo oxidation to yield various products, including ketones or carboxylic acids, depending on the reagents used. Reduction reactions can lead to alcohols or alkanes.
  • Substitution Reactions: Functional groups within the compound can be substituted under specific conditions, allowing for the introduction of different chemical functionalities .

Research into the biological activity of 6,7-dioxabicyclo[3.2.2]nonane is limited but suggests potential applications in medicinal chemistry. Related compounds within the bicyclic system have been investigated for their pharmacological properties, including antimalarial activity observed in fluorinated derivatives of similar structures . The unique dioxabicyclic framework may contribute to interactions with biological targets, although specific studies on this compound are scarce.

The synthesis of 6,7-dioxabicyclo[3.2.2]nonane can be achieved through several methods:

  • Diels-Alder Reactions: This method involves the reaction of a suitable diene with a dienophile under controlled conditions to form the bicyclic structure.
  • Electrolytic Decarboxylation: A common synthetic route includes electrolytic decarboxylation of maleic anhydride adducts, which can lead to various bicyclic compounds including 6,7-dioxabicyclo[3.2.2]nonane .
  • Photoinduced Reactions: Recent studies have explored photoinduced electron transfer methods for synthesizing related bicyclic compounds, indicating potential for innovative synthetic approaches in future research .

6,7-Dioxabicyclo[3.2.2]nonane has several applications in scientific research and industry:

  • Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules due to its reactive nature.
  • Medicinal Chemistry: The compound is explored for potential use in drug development, particularly in creating novel pharmaceuticals with unique biological activities.
  • Material Science: Its unique structural properties may be harnessed in developing new materials with specific characteristics .

Several compounds share structural similarities with 6,7-dioxabicyclo[3.2.2]nonane, each exhibiting unique properties and reactivities:

Compound NameStructure TypeKey Features
6,7-Dioxabicyclo[3.3.1]nonaneBicyclicContains different ring junctions; may exhibit distinct reactivity patterns
Bicyclo[4.3.0]nonaneBicyclicDifferent ring system; used in various synthetic applications
Methyl 6,7-dioxabicyclo[3.2.2]nona-2,8-diene-1-carboxylateDioxabicyclicContains carboxylate group; exhibits different reactivity and applications in organic synthesis

Uniqueness

6,7-Dioxabicyclo[3.2.2]nonane is unique due to its specific arrangement of oxygen atoms within the bicyclic structure, which influences its chemical behavior and potential applications compared to other similar compounds.

XLogP3

1.6

Hydrogen Bond Acceptor Count

2

Exact Mass

128.083729621 g/mol

Monoisotopic Mass

128.083729621 g/mol

Heavy Atom Count

9

Dates

Last modified: 08-11-2024

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